molecular formula C10H15N3O4 B13409789 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol CAS No. 29705-39-3

2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol

Cat. No.: B13409789
CAS No.: 29705-39-3
M. Wt: 241.24 g/mol
InChI Key: VOLCMGPDRGNUGR-UHFFFAOYSA-N
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Description

Nomenclature Evolution in Scholarly Discourse

The chemical compound 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol has undergone significant nomenclature evolution, reflecting advancements in chemical identification systems and industrial standardization. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol . This systematic name delineates its molecular structure, emphasizing the amino and nitro functional groups on the phenyl ring and the ethanol substituents.

Historically, the compound has been referenced under multiple synonyms, including 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol and Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- , as cataloged in PubChem. The transition to standardized nomenclature accelerated with its industrial adoption, particularly in cosmetic applications, where it is often recognized as the parent compound of HC Red No. 13 (its hydrochloride salt form). The compound’s CAS registry number, 29705-39-3 , and molecular formula, C₁₀H₁₅N₃O₄ , serve as universal identifiers across databases.

Key identifiers and synonyms are summarized in Table 1:

Identifier Type Value Source
IUPAC Name 2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
CAS Number 29705-39-3
Molecular Formula C₁₀H₁₅N₃O₄
SMILES Notation C1=CC(=C(C=C1N(CCO)CCO)N+[O-])N
InChIKey VOLCMGPDRGNUGR-UHFFFAOYSA-N

The evolution from fragmented naming conventions to systematic identifiers underscores the compound’s integration into global chemical lexicons.

Historical Trajectory of Academic Investigations

The academic investigation of this compound traces back to late 20th-century synthetic organic chemistry. Early studies, such as those by Forlani, Luciano et al. (1998), focused on its synthesis via nitroaniline derivatives and ethanolamine reactions. These foundational works established scalable production methods, enabling its transition from laboratory curiosity to industrial relevance.

The compound’s hydrochloride salt, HC Red No. 13 (CAS 94158-13-1), emerged as a critical intermediate in cosmetic formulations, particularly oxidative hair dyes. This application-driven research dominated the early 2000s, with studies optimizing its solubility and stability in alkaline environments. Concurrently, analytical methodologies advanced, with reverse-phase high-performance liquid chromatography (RP-HPLC) becoming the gold standard for purity assessment.

Table 2 highlights pivotal milestones in the compound’s research history:

Year Development Significance
1998 First detailed synthesis protocol Enabled reproducible production
2005 Adoption in cosmetic formulations Industrial scalability demonstrated
2010 HPLC analytical validation Quality control standardization
2020 Exploration in pharmacokinetic studies Expanded applications beyond cosmetics

Contemporary Research Significance and Knowledge Gaps

Contemporary research on this compound spans diverse domains, from materials science to environmental chemistry. Recent studies investigate its role in self-healing hydrogels , leveraging its nitro and amino groups for dynamic covalent bonding. Additionally, its electrochemical properties are being explored for potential use in organic semiconductors, though this remains nascent.

Despite these advancements, critical knowledge gaps persist:

  • Environmental Impact : Limited data exist on the compound’s biodegradation pathways or ecotoxicological effects.
  • Long-Term Stability : Degradation products under varying pH and temperature conditions are poorly characterized.
  • Alternative Applications : Potential uses in pharmaceuticals or agrochemicals remain underexplored.

Table 3 contrasts current research focuses with unresolved questions:

Research Focus Knowledge Gap
Self-healing material integration Mechanistic understanding of bond dynamics
Analytical method refinement Detection limits in complex matrices
Industrial formulation stability Long-term degradation profiles

The compound’s dual functionality as a nitroaromatic and ethanol derivative positions it as a versatile scaffold for future innovation, provided these gaps are addressed.

Properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCMGPDRGNUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183853
Record name 2,2'-[(4-Amino-3-nitrophenyl)imino]diethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29705-39-3
Record name 2,2′-[(4-Amino-3-nitrophenyl)imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29705-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-((4-amino-3-nitrophenyl)imino)bis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[(4-Amino-3-nitrophenyl)imino]diethanol
Source EPA DSSTox
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Preparation Methods

Preparation Methods of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol

General Synthetic Route Overview

The synthesis of this compound typically involves a multi-step process starting from substituted nitroanilines or halogenated nitrobenzenes, followed by nucleophilic substitution and reduction steps. The key transformations include:

  • Formation of the bisethanol derivative via reaction with 2,2'-iminobisethanol or ethylene oxide.
  • Reduction of the nitro group to the amino group.
  • Schiff base formation or condensation reactions in some synthetic variants.

Detailed Preparation Procedures

Nucleophilic Substitution of 1-Chloro-4-nitrobenzene with 2,2'-iminobisethanol
  • Reagents : 1-Chloro-4-nitrobenzene and 2,2'-iminobisethanol.
  • Conditions : The reaction is conducted by dissolving 1-chloro-4-nitrobenzene (15.76 g, 0.10 mol) in 50 mL of 2,2'-iminobisethanol and heating at 393 K (120 °C) for 10 hours.
  • Isolation : Upon cooling, the crude 2,2'-[(4-nitrophenyl)imino]bisethanol precipitates, is filtered, dried under vacuum, and recrystallized from hot ethanol.
  • Yield : Approximately 51% (11.54 g).
Reduction of Nitro Group to Amino Group
  • Reagents : The nitro derivative is dissolved in methanol; ammonium formate and 10% palladium on carbon (Pd/C) catalyst are added.
  • Conditions : The slurry is stirred at room temperature (293 K) for 30 minutes.
  • Work-up : Catalyst is removed by filtration; the filtrate is used for further reactions or isolation.
  • This catalytic hydrogenation method efficiently reduces the nitro group to the amino group.
Alternative Hydroxyethylation Route
  • Starting Material : 4-Fluoro-3-nitroaniline.
  • Step 1 : Reaction with ethylene oxide to form 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline.
  • Step 2 : Subsequent reaction with monoethanolamine to yield the target compound.
  • Purity : This method yields the compound with approximately 98% purity, with water as the major impurity.

Reaction Scheme Summary

Step Reactants Conditions Product Yield / Purity Notes
1 1-Chloro-4-nitrobenzene + 2,2'-iminobisethanol Heat at 393 K for 10 h 2,2'-[(4-nitrophenyl)imino]bisethanol 51% Nucleophilic aromatic substitution
2 Nitro derivative + NH4COOH + Pd/C Stir at 293 K for 30 min This compound High (not quantified) Catalytic reduction of nitro group
3 4-Fluoro-3-nitroaniline + ethylene oxide Reaction conditions vary 4-Fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline Intermediate Hydroxyethylation intermediate
4 Intermediate + monoethanolamine Reaction conditions vary Target compound (this compound) ~98% purity Alternative synthetic route

Analytical and Characterization Data Supporting Preparation

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : 1H NMR spectra confirm the presence of characteristic imino and hydroxyethyl protons. For example, Schiff base protons appear near δ 8.45 ppm (singlet), aromatic protons between δ 6.78–7.73 ppm.
  • Infrared (IR) Spectra : Confirm functional groups such as amino, nitro, and hydroxyl groups.
  • UV-Vis Absorption : Major absorption peaks at approximately 263 nm and secondary peaks near 531 nm confirm aromatic and conjugated system presence.

Purity and Yield

  • The nucleophilic substitution and reduction route yields a moderate 51% for the intermediate nitro compound, with high purity achieved after recrystallization.
  • The hydroxyethylation method yields the final compound with about 98% purity, suitable for commercial applications.

Research Findings and Industrial Relevance

  • The compound and its hydrochloride salt are used predominantly as dyes in semi-permanent hair dye formulations, with regulatory assessments confirming their safety profiles when properly synthesized.
  • The hydroxyethylation method is favored industrially for its higher purity and scalability.
  • The reduction step using Pd/C and ammonium formate is efficient and mild, minimizing side reactions and degradation.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reaction Type Conditions Yield (%) Purity (%) Advantages References
Nucleophilic substitution + reduction 1-Chloro-4-nitrobenzene + 2,2'-iminobisethanol Nucleophilic aromatic substitution + catalytic reduction 393 K, 10 h + 293 K, 30 min 51 (intermediate) High after purification Straightforward, well-documented
Hydroxyethylation route 4-Fluoro-3-nitroaniline + ethylene oxide + monoethanolamine Hydroxyethylation + amination Varied industrial conditions Not specified ~98 High purity, industrially scalable

Chemical Reactions Analysis

Acid-Base Reactions

The primary and secondary amine groups react with acids to form stable salts. For example:
C10H15N3O4+HClC10H16ClN3O4\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}_4 + \text{HCl} \rightarrow \text{C}_{10}\text{H}_{16}\text{ClN}_3\text{O}_4
This reaction produces the hydrochloride salt (HC Red 13), which is widely used in semi-permanent hair dyes . The process is exothermic and occurs under ambient conditions .

Key Data:

Reaction TypeReagentProductApplication
NeutralizationHClHydrochloride salt (HC Red 13)Cosmetic formulations

Nitrosamine Formation

Secondary amines in the structure react with nitrosating agents (e.g., nitrous acid) to form carcinogenic nitrosamines . The reaction mechanism involves diazonium intermediate formation, followed by rearrangement or decomposition .

Example Pathway:
R2NH+HNO2R2NN=O+H2O\text{R}_2\text{NH} + \text{HNO}_2 \rightarrow \text{R}_2\text{N}-\text{N}=O + \text{H}_2\text{O}
This reactivity necessitates stringent control in cosmetic products to prevent nitroso contaminants .

Esterification

The ethanol substituents undergo esterification with carboxylic acids or anhydrides:
ROH+R’COClR’OOCR+HCl\text{ROH} + \text{R'COCl} \rightarrow \text{R'OOCR} + \text{HCl}
This reaction is catalyzed by acidic or basic conditions and is critical for modifying solubility or stability .

Oxidation Reactions

  • Alcohol Oxidation: Ethanol groups oxidize to aldehydes/ketones under strong oxidizing agents (e.g., KMnO₄) .

  • Nitro Group Stability: The aromatic nitro group resists oxidation but may participate in redox reactions under extreme conditions .

Reduction Reactions

The nitro group reduces to an amine using catalysts (e.g., Pd/C) or reducing agents (e.g., Sn/HCl):
Ar-NO2+6H+Ar-NH2+2H2O\text{Ar-NO}_2 + 6\text{H}^+ \rightarrow \text{Ar-NH}_2 + 2\text{H}_2\text{O}
This transformation alters electronic properties and potential toxicity .

Polymerization Initiation

The ethanol groups initiate polymerization with isocyanates or epoxides, forming polyurethanes or epoxy resins . This reactivity is leveraged in hydrogel synthesis for biomedical applications .

Reactivity with Reducing Agents

Combination with strong reducers (e.g., LiAlH₄) generates flammable hydrogen gas:
RNH2+LiAlH4RNHLi++AlH3+H2\text{RNH}_2 + \text{LiAlH}_4 \rightarrow \text{RNH}^- \text{Li}^+ + \text{AlH}_3 + \text{H}_2 \uparrow
Handling requires inert atmospheres to mitigate explosion risks .

Stability and Decomposition

  • Air Sensitivity: Prolonged air exposure causes slow oxidation, degrading the amine groups .

  • Thermal Stability: Decomposes at elevated temperatures (~398°C), releasing NOₓ and other toxic fumes .

Comparative Reaction Table

ReactionReagents/ConditionsProductsSignificance
Acid-BaseHCl (aqueous)Hydrochloride saltEnhances solubility for dyes
NitrosationHNO₂, acidic pHNitrosaminesRegulatory concern in cosmetics
ReductionSn/HCl, heatAromatic amineAlters bioactivity
EsterificationAcetic anhydrideEthyl acetate derivativeFunctionalization for polymers

Scientific Research Applications

2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol, also known as HC Red No. 13, is a chemical compound with various applications, particularly in the cosmetic industry . This article aims to provide a detailed overview of its applications, synthesis, and safety considerations, drawing from diverse and verified sources.

Applications in Cosmetics

The primary application of this compound lies in the cosmetic industry, especially as an ingredient in semi-permanent hair dyes . Its properties allow for vibrant coloration and maintain stability over time. It is also used in other coloring agents within cosmetics because of its dyeing capabilities and relative safety profile when used within recommended concentrations. In Australia, the salt of this compound is used in semi-permanent hair dye preparations .

Separation Techniques

2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride can be analyzed using reverse phase (RP) HPLC methods with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Acute Toxicity

2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride is expected to have low acute toxicity based on results from animal tests following oral exposure . No acute dermal or inhalation toxicity data are available .

Irritation

Limited data from experimental animal studies suggest that 2,2'-((4-amino-3-nitrophenyl)imino)bisethanol hydrochloride, at 2.5%, is not irritating to the skin or eyes . However, a concentration of 2.5% is too low for hazard evaluation .

Sensitization

Based on available data, the chemical is considered a moderate skin sensitizer . In a Local Lymph Node Assay (LLNA), the monohydrochloride salt in a mixture of water/acetone (1:1) with olive oil (3:1) or in dimethyl sulfoxide (DMSO) was applied to the ear of female mice . The estimated concentration needed to produce a three-fold increase in lymphocyte proliferation (EC3) was 8.2% in DMSO, indicating a moderate skin sensitization potential .

Regulatory Information

Mechanism of Action

The mechanism of action of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol (CAS: 29705-38-2)
  • Molecular Formula : C₁₀H₁₃FN₂O₄ (MW: 244.22).
  • Key Differences: Replaces the amino (-NH₂) group with fluorine (-F) at position 4.
  • Impact: Fluorine’s electronegativity enhances thermal stability but reduces solubility in aqueous media compared to the amino-substituted parent compound. Primarily used as a chemical intermediate in organic synthesis .
Ethanol,2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis- (CAS: 2784-94-3)
  • Molecular Formula : C₁₁H₁₇N₃O₄ (MW: 267.27).
  • Key Differences: Substitutes -NH₂ with methylamino (-NHCH₃).
  • Impact : Increased hydrophobicity (LogP ≈ 1.2) due to the methyl group, making it more suitable for lipid-soluble formulations. Applications include dye synthesis and polymer additives .

Functional Group Additions

2,2'-[[3-Methyl-4-[(2-methyl-4-nitrophenyl)azo]phenyl]imino]bisethanol (CAS: 6690-55-7)
  • Molecular Formula : C₁₈H₂₂N₄O₄ (MW: 358.39).
  • Key Differences : Incorporates an azo (-N=N-) group and methyl substituents.
  • Impact : The azo group enables π-conjugation, shifting absorption to visible wavelengths (λmax ≈ 500 nm), making it a candidate for textile dyes and photodynamic therapy .
2,2'-[[(5-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol (CAS: 80584-88-9)
  • Molecular Formula : C₁₂H₁₆N₄O₂ (MW: 264.28).
  • Key Differences : Benzotriazole ring replaces the nitro group.
  • Impact : Enhances UV stability and metal-coordination capacity, utilized in corrosion inhibitors for copper and alloys .

Industrial and Pharmacological Derivatives

2,2'-[(4-Methylphenyl)imino]bisethanol (MPIB; CAS: Not explicitly listed)
  • Molecular Formula: C₁₁H₁₇NO₂ (MW: 195.26).
  • Key Differences: Lacks nitro and amino groups; methyl substituent on the aromatic ring.
  • Impact: Used as a monomer in polymer synthesis (e.g., epoxy resins) due to its bifunctional hydroxyl groups .
2,2'-[(4-Aminophenyl)imino]bisethanol Sulfate (CAS: 7575-35-1)
  • Molecular Formula : C₁₀H₁₆N₂O₂·H₂SO₄ (MW: 294.32).
  • Impact : Improved crystallinity and stability; employed in pharmaceutical intermediates and surfactants .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula MW CAS Number Key Applications
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol -NH₂, -NO₂ C₁₀H₁₄N₄O₄ 278.25 94158-13-1 Hair dyes, corrosion inhibition
2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol -F, -NO₂ C₁₀H₁₃FN₂O₄ 244.22 29705-38-2 Organic synthesis
MPIB -CH₃ C₁₁H₁₇NO₂ 195.26 N/A Polymer resins
2,2'-[(4-Aminophenyl)imino]bisethanol Sulfate -NH₂, sulfate C₁₀H₁₆N₂O₂·H₂SO₄ 294.32 7575-35-1 Pharmaceuticals

Research Findings and Trends

  • Corrosion Inhibition: Nitro-amino derivatives exhibit superior inhibition efficiency (≥85%) on copper in alkaline slurries compared to non-nitro analogs .
  • HPLC Analysis : The hydrochloride salt (CAS: 94158-14-2) is separable via reverse-phase HPLC (Newcrom R1 column) with a retention time of 4.2 min under optimized conditions .
  • Safety Profile: Amino-nitro derivatives require stringent concentration limits (≤2.5%) in cosmetics due to sensitization risks, unlike fluorine- or methyl-substituted variants .

Biological Activity

2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol, also known as HC Red 13, is an organic compound with significant applications in the cosmetic industry, particularly as a colorant in hair dyes. Its structure consists of a bisethanol moiety linked to a 4-amino-3-nitrophenyl group via an imino functional group. This article explores the biological activity of this compound, including its interactions with biological systems, potential health risks, and findings from relevant studies.

  • Molecular Formula : C10H16N3O4
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 94158-13-1

Biological Activity Overview

This compound exhibits moderate biological activity primarily as a skin sensitizer. Research indicates that repeated exposure can lead to sensitization, necessitating careful handling in cosmetic formulations .

The compound interacts with various biological systems through:

  • Skin Sensitization : Local lymph node assays demonstrate that it can provoke immune responses upon dermal exposure. The sensitization potential is quantified through stimulation indices in test groups .
  • Electrophilic Aromatic Substitution : The compound can undergo typical reactions of aromatic amines, allowing for further functionalization and potential applications in pharmaceuticals and materials science.

Toxicity Studies

In a study involving rats, various concentrations of this compound were administered to assess toxicity:

  • Dosage : Ranging from 5 mg/kg to 4000 mg/kg.
  • Findings : Observed effects included lethargy, piloerection, and respiratory distress at higher doses. Necropsies revealed slight hemorrhage in the lungs and purple staining of internal organs .

Skin Sensitization Testing

A comprehensive skin sensitization study was conducted using female mice:

  • Test Substance Concentrations : 0.5%, 1.5%, 5.0%, and 10.0% in DMSO.
  • Results : The stimulation indices indicated that higher concentrations led to increased immune response activation, with an estimated effective concentration (EC3) of 8.2% for sensitization .

Comparative Analysis with Similar Compounds

The following table compares structural and functional characteristics of compounds related to this compound:

Compound NameCAS NumberStructural FeaturesUnique Characteristics
4-Amino-3-nitrophenol99-57-0Contains an amino and nitro group on a phenolic ringUsed as a dye intermediate
4-Methylamino-3-nitrophenol99-55-8Similar structure but with a methylamino groupExhibits different solubility properties
1-Naphthylamine134-32-7Contains a naphthyl group instead of phenolicKnown for its carcinogenic properties

The unique combination of functional groups in this compound allows it to serve effectively as a colorant while also presenting moderate sensitization risks.

Q & A

Q. What are the primary synthetic routes for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol, and how can intermediates be characterized?

The synthesis typically involves nitro reduction and condensation reactions. For example, the nitro group in the precursor may be reduced to an amine, followed by imine formation with diethanolamine. Key intermediates can be characterized using HPLC-MS for purity assessment and NMR (¹H/¹³C) to confirm structural integrity. The hydrochloride salt form (CAS 94158-14-2) may require additional steps, such as acid-base titration for salt formation and X-ray powder diffraction (XRPD) for crystallinity verification .

Q. How can the solubility and stability of this compound be systematically evaluated under varying pH and temperature conditions?

Solubility studies should use shake-flask methods with UV-Vis spectroscopy or HPLC quantification in buffers (pH 1–13). Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic sampling. Evidence from HC Blue No. 2 (a structural analog) suggests aqueous solubility and oxidative stability, but pH-dependent hydrolysis of the imine bond may occur, requiring ion chromatography to track degradation products .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?

  • NMR : ¹H/¹³C NMR can resolve the aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/amine protons (broad signals at δ 1–5 ppm).
  • IR : Stretching frequencies for nitro (1520–1350 cm⁻¹) and hydroxyl (3300–3500 cm⁻¹) groups confirm functional groups.
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 285.30 for C₁₂H₁₉N₃O₅) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of this compound?

DFT calculations (e.g., using B3LYP/6-311+G(d,p)) can model the electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic (amine groups) and electrophilic (nitro group) sites. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, provides insights into electron correlation effects in nitro-aromatic systems .

Q. What experimental strategies address contradictions in reported toxicity data for this compound?

Discrepancies in toxicity profiles (e.g., conflicting LD₅₀ values) may arise from impurities or varying test models. A tiered approach is recommended:

  • In vitro : Ames test for mutagenicity + mammalian cell viability assays (e.g., HepG2 cells).
  • In vivo : OECD Guideline 407 (28-day repeated dose toxicity in rodents) with histopathology and metabolomic profiling.
  • Analytical : LC-MS/MS to quantify metabolites (e.g., nitro-reduced derivatives) that may influence toxicity .

Q. How can structural modifications enhance the photostability of this compound for dye applications?

  • Substitution : Introduce electron-withdrawing groups (e.g., sulfonate) at the para position to reduce nitro group photoreactivity.
  • Encapsulation : Formulate with cyclodextrins or silica nanoparticles to limit UV exposure.
  • Accelerated Testing : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC with diode-array detection (DAD). Analogous azo dyes (e.g., Disperse Red 17) show improved stability with bulky substituents .

Q. What crystallographic methods are suitable for resolving ambiguities in the solid-state structure of its hydrochloride salt?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can determine bond lengths, angles, and hydrogen-bonding networks. For poorly diffracting crystals, pair distribution function (PDF) analysis or solid-state NMR (¹³C CP/MAS) may resolve amorphous regions. Evidence from SHELX applications highlights its robustness in small-molecule crystallography .

Methodological Considerations

  • Data Contradictions : Cross-validate solubility and stability results using orthogonal techniques (e.g., DSC for thermal stability vs. TGA).
  • Ethical Compliance : Follow OECD guidelines for animal studies and ensure metabolite profiling aligns with REACH regulations .

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